1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one
Description
1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring fused with an indole moiety
Properties
IUPAC Name |
1-tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-9-13-7-5-6-8-15(13)20(12)17(22)14-10-16(21)19(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZJHXCCOXOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of reduced indole or pyrrolidinone derivatives.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups present on the compound .
Scientific Research Applications
1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The pyrrolidinone ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-Tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one include other indole derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples include:
- 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- Tris (4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
- 2,6-Di-tert-butyl-4-methylphenol
The uniqueness of this compound lies in its specific combination of the indole and pyrrolidinone moieties, which can impart distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
